

Protocol for liquid-liquid extraction of cobalt with Ditridecylamine.

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Compound of Interest		
Compound Name:	Ditridecylamine	
Cat. No.:	B009203	Get Quote

Application Notes and Protocols

Topic: Protocol for Liquid-Liquid Extraction of Cobalt with a Tertiary Amine Extractant

Disclaimer: While the initial request specified **Ditridecylamine** (DTDA), a thorough literature search did not yield a specific, detailed protocol for this reagent. Therefore, this document provides a comprehensive protocol using a representative and well-documented tertiary amine extractant, Alamine 336 (a mixture of tri-octyl/decyl amines) or Tri-n-octylamine (TOA). The principles and procedures outlined here are expected to be analogous for other long-chain tertiary amines like DTDA.

Introduction

Liquid-liquid extraction, also known as solvent extraction, is a widely used hydrometallurgical technique for the separation and purification of metals. In the context of cobalt recovery, tertiary amines such as Alamine 336 and Tri-n-octylamine (TOA) are effective extractants, particularly from acidic chloride solutions. The extraction mechanism relies on the formation of an ion-pair between the protonated amine in the organic phase and an anionic cobalt-chloride complex (e.g., [CoCl₄]²⁻) from the aqueous phase. This process is highly dependent on the concentrations of chloride ions and acid in the aqueous feed. This application note provides a detailed protocol for the laboratory-scale liquid-liquid extraction of cobalt using a tertiary amine extractant.





Materials and Reagents



Reagent/Material	Specification	Supplier Example
Organic Phase		
Alamine 336 or Tri-n- octylamine (TOA)	Reagent Grade	BASF, Sigma-Aldrich
Kerosene	Odorless, High Purity	ExxonMobil (Exxsol D80), Sigma-Aldrich
Aqueous Phase		
Cobalt(II) chloride hexahydrate (CoCl ₂ ·6H ₂ O)	ACS Reagent Grade	Sigma-Aldrich, Fisher Scientific
Hydrochloric acid (HCl)	Concentrated (37%)	Fisher Scientific, VWR
Potassium chloride (KCI)	ACS Reagent Grade	Sigma-Aldrich, Fisher Scientific
Stripping Solution		
Deionized water	>18 MΩ·cm	Millipore Milli-Q or equivalent
Sulfuric acid (H ₂ SO ₄)	Concentrated (98%)	Fisher Scientific, VWR
Analytical Reagents		
Nitric acid (HNO₃)	Trace Metal Grade	Fisher Scientific
Cobalt standard for AAS/ICP- OES	1000 ppm in 2% HNO₃	PerkinElmer, Agilent
Equipment		
Separatory funnels	250 mL	Pyrex, Kimble
Mechanical shaker	VWR, IKA	
pH meter	Mettler Toledo, Thermo Scientific	



Atomic Absorption
Spectrometer (AAS) or
Inductively Coupled PlasmaOptical Emission Spectrometer
(ICP-OES)

Glassware (beakers, graduated cylinders, volumetric flasks)

Pipettes and micropipettes

Eppendorf, Gilson

Experimental Protocols

3.1. Preparation of Aqueous Feed Solution

- Prepare a stock solution of cobalt by dissolving a calculated amount of CoCl₂·6H₂O in deionized water. For example, to prepare a 1 L solution of 1 g/L Co(II), dissolve 4.037 g of CoCl₂·6H₂O in deionized water in a 1 L volumetric flask and dilute to the mark.
- Prepare the aqueous feed solution by transferring a known volume of the cobalt stock solution into a volumetric flask.
- Add concentrated HCl and KCl to achieve the desired final concentrations. For example, for a feed solution with 3 M HCl and 1.5 M KCl, carefully add the calculated volumes of concentrated HCl and dissolved KCl.
- Dilute to the final volume with deionized water.

3.2. Preparation of Organic Extractant Solution

 Prepare the organic phase by diluting the tertiary amine extractant (Alamine 336 or TOA) in kerosene to the desired concentration. For example, to prepare 100 mL of a 0.1 M TOA solution, add the calculated volume of TOA to a 100 mL volumetric flask and dilute to the mark with kerosene. Concentrations can be varied, for instance, from 0.08 M to 0.5 M to study the effect on extraction efficiency.[1][2]

3.3. Liquid-Liquid Extraction Procedure

Methodological & Application





- Transfer equal volumes of the aqueous feed solution and the organic extractant solution into a separatory funnel. A common phase ratio is 1:1 (Aqueous:Organic).[1][3]
- Place the separatory funnel on a mechanical shaker and shake for a predetermined time to ensure equilibrium is reached. A typical equilibration time is 10-20 minutes.[1][2]
- Allow the phases to separate. The organic phase, containing the extracted cobalt complex, will typically be the upper layer.
- Carefully separate the two phases. The aqueous phase (raffinate) is drained from the bottom of the separatory funnel, and the organic phase (loaded organic) is collected from the top.
- Take samples from the raffinate for cobalt concentration analysis to determine the extraction efficiency.
- 3.4. Stripping of Cobalt from the Loaded Organic Phase
- Transfer a known volume of the loaded organic phase into a clean separatory funnel.
- Add an equal volume of the stripping solution (e.g., deionized water or dilute H₂SO₄).
- Shake the funnel for 10-20 minutes to allow the cobalt to be stripped from the organic phase into the aqueous stripping solution.
- Allow the phases to separate and collect the agueous strip solution.
- Analyze the cobalt concentration in the aqueous strip solution and the barren organic phase to determine the stripping efficiency.

3.5. Analytical Procedure

- Prepare standards for AAS or ICP-OES analysis by diluting the 1000 ppm cobalt standard with a matrix matching the samples (e.g., 2% HNO₃).
- Acidify the aqueous samples (raffinate and strip solution) with trace metal grade nitric acid to a final concentration of 2% before analysis.



 Measure the cobalt concentration in the initial aqueous feed, the raffinate, and the strip solution using a calibrated AAS or ICP-OES.

Data Presentation

Table 1: Effect of TOA Concentration on Cobalt Extraction

TOA Concentration (M)	Initial [Co] (g/L)	Final [Co] in Raffinate (g/L)	Extraction Efficiency (%)
0.08	0.59	0.36	38.57
0.1	0.59	0.28	52.54
0.3	0.59	0.18	69.49
0.5	0.59	0.14	76.27

Conditions: Aqueous phase: 0.01 M Co(II), 3 M HCl, 1.5 M KCl; Organic phase: TOA in kerosene; O/A ratio = 1:1; Equilibration time = 10 min. Data derived from Mishra et al., 2021.[1] [2]

Table 2: Effect of HCl Concentration on Cobalt Extraction

HCI Concentration (M)	Initial [Co] (g/L)	Final [Co] in Raffinate (g/L)	Extraction Efficiency (%)
2.5	0.59	0.32	45.76
3.0	0.59	0.28	52.54
3.5	0.59	0.24	59.32
4.0	0.59	0.21	64.41

Conditions: Aqueous phase: 0.01 M Co(II), 1.5 M KCl; Organic phase: 0.1 M TOA in kerosene; O/A ratio = 1:1; Equilibration time = 10 min. Data derived from Mishra et al., 2021.[1][2]

Data Analysis



The efficiency of the extraction process is evaluated by calculating the distribution ratio (D) and the percentage extraction (%E).

- Distribution Ratio (D): D = [Co]org / [Co]aq Where [Co]org is the concentration of cobalt in the organic phase at equilibrium and [Co]aq is the concentration of cobalt in the aqueous phase at equilibrium.
- Percentage Extraction (%E): %E = (([Co]initial, aq [Co]final, aq) / [Co]initial, aq) * 100
 Where [Co]initial, aq is the initial concentration of cobalt in the aqueous phase and [Co]final, aq is the final concentration of cobalt in the aqueous phase (raffinate).

Visualizations

Caption: Mechanism of cobalt extraction with a tertiary amine.

Caption: Workflow for cobalt liquid-liquid extraction.

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